molecular formula C7H15N3 B8653666 octahydro-2H-pyrazino[1,2-a]pyrazine

octahydro-2H-pyrazino[1,2-a]pyrazine

Cat. No. B8653666
M. Wt: 141.21 g/mol
InChI Key: JWKUISVJTGPVGT-UHFFFAOYSA-N
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Patent
US08097618B2

Procedure details

To a suspension of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one (D78, 339 mg, 2.184 mmol) in 3.5 mL of THF kept at 0° C. were added dropwise 21.84 mL of a 1M borane-THF solution. The reaction was kept at 75° C. under nitrogen atmosphere for 3 h, then quenched by slow addition MeOH at 0° C. After 30 min at room temperature, 5 mL of a 37% HCl aqueous solution diluted in 10 mL of MeOH were added and the resulting solution was heated to 50° C. for 2.5 h. The solvent was removed and the residue purified by SCX, leaving 251 mg of the title compound.
Quantity
339 mg
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[NH:6][CH2:5][CH2:4][N:3]2[CH2:7][CH2:8][NH:9][CH2:10][CH:2]12.B.C1COCC1>C1COCC1>[CH2:1]1[NH:6][CH2:5][CH2:4][N:3]2[CH2:7][CH2:8][NH:9][CH2:10][CH:2]12 |f:1.2|

Inputs

Step One
Name
Quantity
339 mg
Type
reactant
Smiles
C1(C2N(CCN1)CCNC2)=O
Name
Quantity
3.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at 0° C.
CUSTOM
Type
CUSTOM
Details
quenched by slow addition MeOH at 0° C
WAIT
Type
WAIT
Details
After 30 min at room temperature
Duration
30 min
ADDITION
Type
ADDITION
Details
5 mL of a 37% HCl aqueous solution diluted in 10 mL of MeOH
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue purified by SCX

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1C2N(CCN1)CCNC2
Measurements
Type Value Analysis
AMOUNT: MASS 251 mg
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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